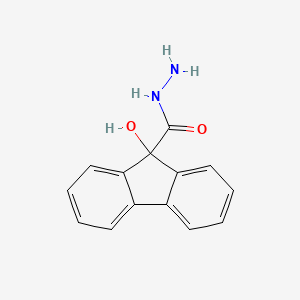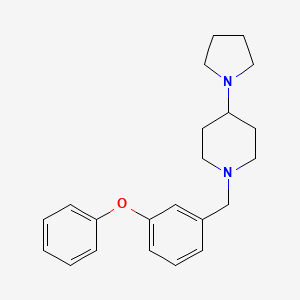
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexylamine with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yields and purity of the product.
Another approach involves the use of a palladium-catalyzed cyclization reaction. This method allows for the efficient formation of the piperazine ring by coupling a propargyl unit with various diamine components. The reaction conditions are optimized to achieve high regio- and stereochemical control, resulting in the desired product with excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and pressure, leading to consistent product quality and higher throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding assays. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antihistamine, anticancer, and antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The methylsulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperidine: This compound features a piperidine ring instead of a piperazine ring, resulting in different chemical properties and biological activities.
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)morpholine:
Uniqueness
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine is unique due to its specific combination of functional groups and ring structure. The presence of both the 3-methylcyclohexyl and methylsulfonyl groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C12H24N2O2S |
|---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H24N2O2S/c1-11-4-3-5-12(10-11)13-6-8-14(9-7-13)17(2,15)16/h11-12H,3-10H2,1-2H3 |
InChI Key |
FINFRFMKIIFPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)




![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
